



# Application Notes: In Vivo Administration of ONX-0914 TFA in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | ONX-0914 TFA |           |
| Cat. No.:            | B10824678    | Get Quote |

#### Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or  $\beta$ 5i)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By selectively targeting LMP7, and to a lesser extent LMP2 ( $\beta$ 1i), ONX-0914 modulates immune responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6] [7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various disease models and a potential therapeutic agent for autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].

These application notes provide a comprehensive overview of the in vivo use of **ONX-0914 TFA** in mice, including established protocols, dosage regimens, and summaries of its effects in various experimental models.

## **Data Presentation: Quantitative Summary**

The following tables summarize the quantitative data from various studies involving the in vivo administration of ONX-0914 in mice.

Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice



| Mouse<br>Model | Disease <i>l</i><br>Applicati<br>on     | Dosage           | Administr<br>ation<br>Route              | Frequenc<br>y                            | Vehicle                                        | Source  |
|----------------|-----------------------------------------|------------------|------------------------------------------|------------------------------------------|------------------------------------------------|---------|
| SMARTA         | T-cell Activation / LCMV Infection      | 10 mg/kg         | Subcutane<br>ous (s.c.)                  | Single<br>dose 2h<br>before<br>infection | Not<br>specified                               | [8]     |
| C57BL/6J       | Diabetic Cardiomyo pathy (STZ- induced) | Not<br>specified | Not<br>specified                         | Not<br>specified                         | Not<br>specified                               | [3]     |
| BALB/c         | Malaria (P.<br>berghei<br>ANKA)         | 5-50 mg/kg       | Intraperiton eal (i.p.), Per Oral (p.o.) | 4<br>consecutiv<br>e days                | 10%<br>DMSO,<br>10%<br>Tween-80,<br>80% DDW    | [5]     |
| mdx            | Duchenne<br>Muscular<br>Dystrophy       | 10 mg/kg         | Subcutane<br>ous (s.c.)                  | Every other day (Days 2, 4, 6)           | Not<br>specified                               | [2]     |
| LDLr-/-        | Atheroscler osis                        | 10 mg/kg         | Intraperiton eal (i.p.)                  | 3 times<br>weekly for<br>7 weeks         | 4% DMSO<br>in PBS                              | [9]     |
| C57BL/6        | Colitis<br>(DSS-<br>induced)            | 10 mg/kg         | Subcutane<br>ous (s.c.)                  | Every other day                          | 10% Captisol, 10 mM sodium citrate             | [10]    |
| NSG            | Acute Lymphobla stic Leukemia (ALL)     | 15 mg/kg         | Subcutane<br>ous (s.c.)                  | Not<br>specified                         | 10 mM<br>sodium<br>citrate,<br>10%<br>Captisol | [6][11] |



| NMRI      | Viral<br>Myocarditis<br>(CVB3) | Not<br>specified | Not<br>specified | Daily for 8<br>days  | Not<br>specified | [12] |
|-----------|--------------------------------|------------------|------------------|----------------------|------------------|------|
| Nude Mice | Glioblasto<br>ma<br>Xenograft  | Not<br>specified | Not<br>specified | Daily for 15<br>days | Not<br>specified | [13] |

Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models



| Disease Model                  | Key Findings                                                                           | Quantitative Effect                                                                                              | Source   |
|--------------------------------|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------|----------|
| T-cell Activation<br>(LCMV)    | Attenuated T-cell activation.                                                          | ~45% less up-<br>regulation of CD69<br>and CD25 on CD4+ T<br>cells.                                              | [8]      |
| Diabetic<br>Cardiomyopathy     | Ameliorated cardiac dysfunction, inhibited endothelial-mesenchymal transition (EndMT). | Reversed the increased levels of αSMA and Vimentin and the decreased levels of VE-cadherin.                      | [3]      |
| Glioblastoma                   | In combination with temozolomide (TMZ), reduced tumor progression.                     | Significant tumor regression compared to TMZ alone.                                                              | [13][14] |
| Malaria (P. berghei)           | Suppressed parasite growth and increased survival.                                     | >95% parasite<br>suppression after 4<br>days; ED <sub>50</sub> of 7.62<br>mg/kg (p.o.) and 6.52<br>mg/kg (i.p.). | [5]      |
| Duchenne Muscular<br>Dystrophy | Short-term treatment showed no detrimental effects on muscle structure or function.    | No significant change in strength, walking speed, or inflammatory infiltration.                                  | [2]      |
| Atherosclerosis                | Reduced atherosclerotic lesion size and white adipose tissue mass.                     | 28.4% reduction in lesion size in the aortic root.                                                               | [9]      |
| Colitis                        | Decreased the frequency of Th17 cells in the lamina propria.                           | Significant reduction in Th17 cell frequency, especially on day 8 post-colitis induction.                        | [10]     |







Acute Lymphoblastic Leukemia Significantly delayed tumor growth in orthotopic xenografts.

Tumor growth delay was comparable to bortezomib in the initial 3 weeks.

[<mark>6</mark>][7]

## **Experimental Protocols**

Protocol 1: Preparation of ONX-0914 TFA for In Vivo Administration

NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful in vivo administration.

Method 1: Cyclodextrin-based Formulation (for s.c. injection)

This method is suitable for subcutaneous administration and has been used in autoimmune and oncology models[6][10].

- Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin (e.g., Captisol®) in 10 mM sodium citrate buffer (pH 6.0).
- Weigh the required amount of ONX-0914 TFA powder.
- Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 μL, the required concentration is 2.5 mg/mL).
- Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.
- Use the freshly prepared solution for injection.

Method 2: DMSO-based Formulation (for i.p. injection)

This method is suitable for intraperitoneal administration but care must be taken to minimize DMSO concentration to avoid toxicity[9].

Dissolve ONX-0914 TFA in 100% DMSO to create a concentrated stock solution.



- On the day of injection, dilute the stock solution in a suitable sterile carrier such as phosphate-buffered saline (PBS).
- The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5%[9]. For example, to achieve a 4% DMSO solution, dilute 40 μL of the DMSO stock into 960 μL of sterile PBS.
- Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914[9].
- Vortex well before drawing into the syringe.

Protocol 2: General Protocol for Administration in Mice

Subcutaneous (s.c.) Administration

- Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
- Lift the skin to form a "tent" in the interscapular region.
- Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.
- Aspirate briefly to ensure the needle has not entered a blood vessel.
- Slowly inject the prepared ONX-0914 solution (typically 100-150 μL).
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Administration

- Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
- Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.



- Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
- Aspirate briefly to ensure the needle has not entered the intestine or bladder.
- Slowly inject the prepared ONX-0914 solution.
- Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

# Mandatory Visualizations Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-0914 and its primary mechanism of action.





Click to download full resolution via product page

Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.





Click to download full resolution via product page

Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy PMC [pmc.ncbi.nlm.nih.gov]



- 5. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL—AF4 fusion protein PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 9. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells [mdpi.com]
- 14. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Administration of ONX-0914 TFA in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824678#in-vivo-administration-of-onx-0914-tfa-in-mice]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com